molecular formula C6H6BrFN2 B12087828 3-Bromo-5-fluoro-4-methylpyridyl-2-amine

3-Bromo-5-fluoro-4-methylpyridyl-2-amine

Cat. No.: B12087828
M. Wt: 205.03 g/mol
InChI Key: CXRQWJNBNSOKAO-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-methylpyridyl-2-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, fluorine, and methyl substituents on the pyridine ring, making it a valuable intermediate in various chemical syntheses

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-methylpyridyl-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-methylpyridine followed by fluorination and subsequent amination. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability. The use of automated reactors and advanced purification methods like chromatography and crystallization are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-methylpyridyl-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Coupling: Palladium catalysts, arylboronic acids, and appropriate ligands.

Major Products

The major products formed from these reactions include various substituted pyridines, amines, and complex heterocyclic compounds that can be further utilized in pharmaceutical and agrochemical applications.

Scientific Research Applications

3-Bromo-5-fluoro-4-methylpyridyl-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-methylpyridyl-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards specific targets, thereby influencing its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoro-3-methylpyridine
  • 2-Bromo-5-fluoro-3-methylpyridine

Uniqueness

3-Bromo-5-fluoro-4-methylpyridyl-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and methyl groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

3-bromo-5-fluoro-4-methylpyridin-2-amine

InChI

InChI=1S/C6H6BrFN2/c1-3-4(8)2-10-6(9)5(3)7/h2H,1H3,(H2,9,10)

InChI Key

CXRQWJNBNSOKAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1F)N)Br

Origin of Product

United States

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